
N2-(2-Furanylmethyl)-2'-deoxyadenosine, DNA adduct
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(2-Furanylmethyl)-2’-deoxyadenosine, DNA adduct is a compound that forms when a furan ring is attached to the N2 position of 2’-deoxyadenosine. This compound is significant in the study of DNA damage and repair mechanisms, as it represents a type of DNA adduct that can result from exposure to certain environmental toxins and carcinogens.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Furanylmethyl)-2’-deoxyadenosine typically involves the reaction of 2’-deoxyadenosine with a furan-containing reagent under specific conditions. One common method includes the use of a furan aldehyde in the presence of a reducing agent to form the furan ring attachment at the N2 position of 2’-deoxyadenosine. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired adduct.
Industrial Production Methods
While the industrial production methods for N2-(2-Furanylmethyl)-2’-deoxyadenosine are not extensively documented, it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions
N2-(2-Furanylmethyl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the furan ring or the deoxyadenosine moiety.
Substitution: The furan ring or the deoxyadenosine can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones or other oxygenated derivatives, while reduction may result in dihydrofuran derivatives.
科学研究应用
N2-(2-Furanylmethyl)-2’-deoxyadenosine is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of DNA adducts.
Biology: Investigating the mechanisms of DNA damage and repair.
Medicine: Understanding the role of DNA adducts in carcinogenesis and developing potential therapeutic interventions.
Industry: Exploring the use of DNA adducts in biotechnology and pharmaceutical research.
作用机制
The mechanism by which N2-(2-Furanylmethyl)-2’-deoxyadenosine exerts its effects involves the formation of a covalent bond between the furan ring and the N2 position of 2’-deoxyadenosine. This adduct can interfere with DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the adduct.
相似化合物的比较
Similar Compounds
N2-(2-Furanylmethyl)-2’-deoxyguanosine: Another DNA adduct with a furan ring attached to the N2 position of 2’-deoxyguanosine.
N2-(2-Furanylmethyl)-2’-deoxycytidine: A similar adduct involving 2’-deoxycytidine.
Uniqueness
N2-(2-Furanylmethyl)-2’-deoxyadenosine is unique due to its specific attachment to the N2 position of 2’-deoxyadenosine, which can result in distinct biological effects compared to other similar adducts. Its formation and repair mechanisms may also differ, providing valuable insights into DNA damage and repair processes.
属性
分子式 |
C15H17N5O5 |
|---|---|
分子量 |
347.33 g/mol |
IUPAC 名称 |
2-(furan-2-ylmethylimino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C15H17N5O5/c21-6-10-9(22)4-11(25-10)20-7-17-12-13(20)18-15(19-14(12)23)16-5-8-2-1-3-24-8/h1-3,7,9-12,21-22H,4-6H2,(H,16,19,23)/t9-,10+,11+,12?/m0/s1 |
InChI 键 |
HLYSNHVPZNGWPG-YZTHKRDXSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=NCC4=CC=CO4)NC3=O)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3C2=NC(=NCC4=CC=CO4)NC3=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


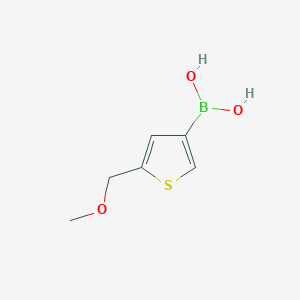

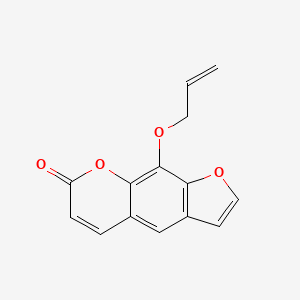
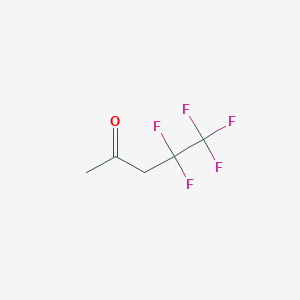
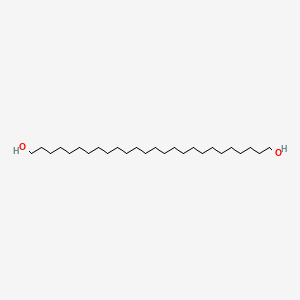
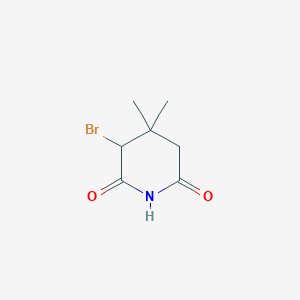

![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)


![Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
![D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-](/img/structure/B12098212.png)
![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)

